molecular formula C15H15NO4S2 B3012408 (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone CAS No. 1797843-96-9

(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B3012408
CAS No.: 1797843-96-9
M. Wt: 337.41
InChI Key: YGHLYRGGZTZGEG-UHFFFAOYSA-N
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Description

The compound (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone features a four-membered azetidine ring substituted with a 4-methoxyphenyl sulfonyl group and a thiophen-2-yl methanone moiety. This structure combines a rigid azetidine core with electron-rich aromatic systems, making it a candidate for drug discovery, particularly in targeting enzymes or receptors where sulfonamide and heteroaromatic interactions are critical.

Properties

IUPAC Name

[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S2/c1-20-11-4-6-12(7-5-11)22(18,19)13-9-16(10-13)15(17)14-3-2-8-21-14/h2-8,13H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGHLYRGGZTZGEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

Azetidin-2-ones are known to inhibit the action of transpeptidase enzymes, thereby disrupting bacterial cell-wall synthesis. This interaction with its targets leads to the inability of bacteria to maintain their cell wall, resulting in bacterial death.

Result of Action

The molecular and cellular effects of this compound’s action would likely involve the disruption of bacterial cell wall synthesis, leading to cell lysis and death. This is based on the known action of azetidin-2-ones.

Biological Activity

(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone is a synthetic organic compound that has garnered interest due to its potential biological activities, particularly in the field of pharmacology. This compound belongs to the class of azetidin-2-ones, which are known for their diverse biological functions, including antibacterial properties.

Chemical Structure and Properties

The molecular formula of this compound is C21H19NO4S2C_{21}H_{19}NO_4S_2 with a molecular weight of 413.5 g/mol. The structure features a methoxybenzenesulfonyl group, an azetidine ring, and a thiophene carbonyl group, which contribute to its chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC21H19NO4S2C_{21}H_{19}NO_4S_2
Molecular Weight413.5 g/mol
CAS Number1705271-32-4

The primary target for this compound is currently not fully elucidated. However, based on its structural similarity to azetidin-2-ones, it is hypothesized to inhibit transpeptidase enzymes, which are essential for bacterial cell wall synthesis. This inhibition could disrupt the peptidoglycan synthesis pathway, leading to bacterial cell death.

Biochemical Pathways

The compound may interfere with the following pathways:

  • Transpeptidation : Inhibition of transpeptidase enzymes disrupts the formation of cross-links in bacterial cell walls.
  • Peptidoglycan Synthesis : By targeting enzymes involved in peptidoglycan synthesis, it could lead to increased susceptibility of bacteria to osmotic pressure.

Antibacterial Properties

Research indicates that compounds similar to this compound exhibit significant antibacterial activity against various strains of bacteria. The mechanism involves the disruption of cell wall integrity, making it a potential candidate for antibiotic development.

Case Studies

  • Study on Azetidinones : A study published in Journal of Medicinal Chemistry reported that azetidinones with similar structures showed potent activity against Gram-positive bacteria, highlighting their potential as novel antibiotics .
  • In vitro Testing : In vitro assays demonstrated that analogs of this compound inhibited bacterial growth at low micromolar concentrations, suggesting that modifications in the structure can enhance biological activity .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with related compounds is essential.

Compound NameBiological ActivityRemarks
3-(4-methoxybenzenesulfonyl)-1-(thiophene-3-carbonyl)azetidineModerate antibacterial activityStructural analog with similar functional groups
3-(4-methoxybenzenesulfonyl)-1-(furan-3-carbonyl)azetidineLow antibacterial activityLess effective due to structural differences
3-(4-methoxybenzenesulfonyl)-1-(pyridine-3-carbonyl)azetidineHigh antibacterial activityEnhanced activity due to nitrogen presence

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structural features exhibit promising anticancer properties. The presence of the azetidine ring and sulfonyl group may enhance interactions with biological targets involved in cancer progression. Studies have shown that such compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives of azetidine have been investigated for their efficacy against breast cancer and leukemia cells, demonstrating significant cytotoxic effects .

Antifungal Properties

The compound has also been evaluated for its antifungal activity. Preliminary studies suggest that it may inhibit the growth of fungal pathogens, potentially serving as a lead compound for developing new antifungal agents. The mechanism of action is hypothesized to involve disruption of fungal cell membrane integrity or interference with essential metabolic pathways .

Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized various analogs of (3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone and tested them against multiple cancer cell lines. The results indicated that certain analogs exhibited IC50 values below 10 µM, suggesting potent anticancer activity. The study concluded that further optimization could lead to more effective therapeutic agents .

Study 2: Antifungal Activity Assessment

Another study focused on the antifungal properties of related compounds demonstrated significant inhibition of Candida albicans growth at concentrations as low as 5 µg/mL. This study highlighted the potential for developing new antifungal therapies based on the structural framework of this compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Azetidine-Based Sulfonyl Compounds

(5-Chlorothiophen-2-yl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone (CAS 1797085-76-7)
  • Structural Differences : A chlorine atom replaces the hydrogen at the 5-position of the thiophene ring.
  • Molecular Weight : 371.9 g/mol (vs. 338.4 g/mol for the parent compound, assuming removal of Cl).
  • Impact : The electron-withdrawing Cl may enhance metabolic stability but reduce solubility. This modification could influence binding affinity in biological targets .
1-(3-((4-Methoxyphenyl)sulfonyl)azetidin-1-yl)-3-(3-methylthiophen-2-yl)propan-1-one (CAS 1704522-35-9)
  • Structural Differences : A propan-1-one chain links the azetidine to a 3-methylthiophene.
  • Molecular Weight : 379.5 g/mol.
  • The methyl group on thiophene could sterically hinder interactions with flat binding sites .

Piperazine and Pyrazoline Derivatives

(1,1-Dioxido-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)methanone (T-08)
  • Structural Differences : Replaces azetidine with a piperazine ring and incorporates a cyclopentathiophene moiety.
  • Synthesis : Prepared via oxidation of the parent thiophene (T-04) using mCPBA .
  • Biological Relevance : Piperazine sulfonamides are common in kinase inhibitors; the fluorophenyl group may enhance target selectivity via hydrophobic interactions .
(3,4-Dimethoxyphenyl)(3-(4-methoxyphenyl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone (3f)
  • Structural Differences : Pyrazoline core instead of azetidine, with a 3,4-dimethoxyphenyl group.
  • Physical Properties : Melting point 53–55°C; lower rigidity compared to azetidine derivatives.

Cyclopropane and Spirocyclic Analogs

(1RS,2RS)-2-(2-Hydroxyphenyl)cyclopropylmethanone (2c)
  • Structural Differences : Cyclopropane ring replaces azetidine, with a 2-hydroxyphenyl group.
  • Synthesis : Prepared via cyclopropanation of chalcone precursors.
AZD1979
  • Structural Differences : Contains a spiro-oxetanylazetidinyl moiety and an oxadiazole ring.
  • Biological Relevance : A melanin-concentrating hormone receptor antagonist. The azetidine ring contributes to favorable pharmacokinetics, highlighting the importance of small, rigid rings in drug design .

Key Comparative Data Table

Compound Class Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference ID
Target Compound Azetidine 4-Methoxyphenyl sulfonyl, thiophen-2-yl ~338.4* N/A (hypothesized kinase modulation)
5-Chloro Thiophene Analog Azetidine 5-Cl-thiophene, 4-MeO-phenyl sulfonyl 371.9 Enhanced metabolic stability
Piperazine Derivative (T-08) Piperazine Cyclopentathiophene, 4-F-phenyl sulfonyl 427.1 Kinase inhibition potential
Pyrazoline Derivative (3f) Pyrazoline 3,4-Dimethoxyphenyl, 4-MeO-phenyl ~410.0 PI3Kγ inhibition
Cyclopropane Derivative (2c) Cyclopropane 2-Hydroxyphenyl, thiophen-2-yl ~254.3 Improved solubility via H-bonding

*Estimated based on analog data.

Q & A

Q. Advanced: How can reaction conditions be optimized to improve yield and reduce byproducts?

  • Solvent Effects : Polar aprotic solvents like DMF enhance sulfonylation efficiency but may require strict temperature control (<40°C) to avoid decomposition .
  • Catalyst Screening : Testing alternative Lewis acids (e.g., FeCl₃) or microwave-assisted synthesis could reduce reaction time and improve regioselectivity .
  • Byproduct Analysis : Use LC-MS or TLC to monitor intermediates; adjust stoichiometry of sulfonyl chloride to azetidine (1:1.2 molar ratio) to minimize unreacted starting material .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–8.0 ppm for methoxyphenyl and thiophene) and azetidine ring protons (δ 3.5–4.5 ppm) .
  • Mass Spectrometry (EI-MS) : Confirm molecular ion peaks (e.g., m/z 377 for [M+1]⁺) and fragmentation patterns .
  • IR Spectroscopy : Detect sulfonyl (S=O stretch at ~1350 cm⁻¹) and carbonyl (C=O stretch at ~1680 cm⁻¹) groups .

Q. Advanced: How can X-ray crystallography resolve ambiguities in stereochemistry or crystal packing?

  • Single-Crystal Growth : Slow evaporation from ethanol/DCM mixtures yields diffraction-quality crystals.
  • Data Interpretation : Analyze bond lengths (e.g., C-S bond ~1.76 Å in sulfonyl groups) and dihedral angles to confirm spatial orientation of the azetidine-thiophene linkage .

Basic: What biological activities are associated with this compound’s structural motifs?

Methodological Answer:

  • Sulfonylazetidine : Known for antiviral and antimicrobial activity via inhibition of enzymatic targets (e.g., proteases) .
  • Thiophene Methanone : Modulates kinase signaling pathways, with potential anticancer applications .

Q. Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

  • Functional Group Replacements : Substitute the 4-methoxyphenyl group with electron-withdrawing groups (e.g., -NO₂) to enhance target binding .
  • Heterocyclic Modifications : Replace thiophene with furan or pyridine to assess impact on solubility and potency .

Basic: How does the sulfonyl group influence the compound’s reactivity?

Methodological Answer:

  • Electrophilic Reactivity : The sulfonyl group activates the azetidine ring for nucleophilic substitution (e.g., with amines or thiols) .
  • Stability : Hydrolytic resistance in acidic conditions compared to ester or amide analogs .

Q. Advanced: What mechanistic insights explain unexpected reactivity in cross-coupling reactions?

  • Steric Hindrance : The sulfonyl group may block access to the azetidine nitrogen, requiring bulky ligands (e.g., XPhos) in Pd-catalyzed couplings .

Advanced: How can computational modeling predict binding modes with biological targets?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to simulate interactions with viral proteases, focusing on hydrogen bonds between the sulfonyl group and catalytic residues (e.g., Asp25 in HIV-1 protease) .
  • MD Simulations : Analyze stability of ligand-target complexes over 100 ns trajectories to prioritize derivatives with low RMSD values .

Advanced: What strategies address poor solubility in aqueous buffers?

Methodological Answer:

  • Co-solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) for in vitro assays .
  • Prodrug Design : Introduce phosphate esters at the azetidine nitrogen to enhance hydrophilicity .

Advanced: How should researchers resolve contradictions in biological assay data?

Methodological Answer:

  • Dose-Response Validation : Repeat assays with a 10-point dilution series to confirm IC₅₀ trends .
  • Off-Target Screening : Use kinome-wide profiling to rule out nonspecific kinase inhibition .

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